Hexyl selenocyanate

Cancer chemoprevention Mammary carcinogenesis DMBA tumor model

Hexyl selenocyanate (CAS 60669-47-8; molecular formula C₇H₁₃NSe; monoisotopic mass 191.021321 Da) is a medium-chain aliphatic organoselenocyanate belonging to the class of selenium-containing compounds with the general formula R–Se–CN. These compounds are typically colorless, air-stable liquids or solids with characteristic odors, and their selenium atom serves as the preferential site of nucleophilic attack in chemical reactions.

Molecular Formula C7H13NSe
Molecular Weight 190.16 g/mol
CAS No. 60669-47-8
Cat. No. B15465494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyl selenocyanate
CAS60669-47-8
Molecular FormulaC7H13NSe
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESCCCCCC[Se]C#N
InChIInChI=1S/C7H13NSe/c1-2-3-4-5-6-9-7-8/h2-6H2,1H3
InChIKeyDAMYNTNPMQUNBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexyl Selenocyanate (CAS 60669-47-8): Chemical Identity, Procurement Considerations, and Research-Grade Specifications


Hexyl selenocyanate (CAS 60669-47-8; molecular formula C₇H₁₃NSe; monoisotopic mass 191.021321 Da) is a medium-chain aliphatic organoselenocyanate belonging to the class of selenium-containing compounds with the general formula R–Se–CN . These compounds are typically colorless, air-stable liquids or solids with characteristic odors, and their selenium atom serves as the preferential site of nucleophilic attack in chemical reactions [1]. Organic selenocyanates, including the hexyl derivative, are recognized as among the most reactive and biologically active selenium species, exhibiting pronounced cytotoxic activities against mammalian cells and microorganisms [2]. The compound is classified as a research-grade organoselenium agent with documented chemopreventive properties in animal carcinogenesis models, distinguishing it from simpler inorganic selenium salts used in nutritional supplementation [3].

Why Hexyl Selenocyanate Cannot Be Substituted with Shorter-Chain Aliphatic Selenocyanates or Thiocyanates in Chemoprevention Research


Generic substitution among aliphatic selenocyanate homologs is not scientifically justified because the length of the alkyl side chain directly modulates chemopreventive efficacy in a non-linear, structure-dependent manner [1]. A systematic head-to-head evaluation of the CH₃–(CH₂)ₙ–SeCN series (n = 0, 2, 4, 6) in the rat DMBA-induced mammary carcinogenesis model demonstrated a clear rank-order potency relationship, with the hexyl (n = 6) and pentyl (n = 4) derivatives showing superior tumor inhibition compared to the propyl (n = 2) and methyl (n = 0) congeners when each was administered at equivalent selenium doses of 2 ppm in diet [1]. Furthermore, selenocyanates as a class exhibit markedly higher anti-proliferative activity than their sulfur-based thiocyanate counterparts, with quantitative differences exceeding an order of magnitude in breast cancer cell models [2]. These structure-activity relationships preclude the interchangeability of hexyl selenocyanate with either shorter-chain aliphatic selenocyanates or structurally analogous thiocyanates, as such substitutions would introduce unquantified and potentially substantial variations in biological response.

Hexyl Selenocyanate (CAS 60669-47-8): Quantitative Evidence for Procurement-Driven Differentiation from Aliphatic Selenocyanate Homologs and Chalcogen Analogs


Chain Length-Dependent Chemopreventive Potency in Mammary Carcinogenesis: Hexyl vs. Shorter-Chain Aliphatic Selenocyanates

In a systematic evaluation of aliphatic selenocyanates in the rat DMBA-induced mammary carcinogenesis model, the hexyl derivative (n = 6) demonstrated superior chemopreventive efficacy compared to shorter-chain homologs when all compounds were administered at equivalent selenium doses (2 ppm Se in diet) from 2 weeks before to 1 week after DMBA administration [1]. The observed rank order of chemopreventive potency was heptyl ≈ pentyl > propyl > methyl, establishing that longer alkyl chains (C5–C7) confer significantly greater tumor inhibitory activity than shorter chains (C1–C3) [1].

Cancer chemoprevention Mammary carcinogenesis DMBA tumor model

DMBA-DNA Adduct Reduction in Mammary Epithelial Cells: Progressive Enhancement with Increasing Alkyl Chain Length

The same study demonstrated that total DMBA binding and adduct formation in mammary cells showed a trend of progressive reductions following treatment with selenocyanates bearing increasing alkyl chain length, with the longer-chain derivatives (C5–C7) producing more pronounced reductions in DNA damage than the C1–C3 compounds [1]. This indicates that hexyl selenocyanate acts as an effective blocking agent during the initiation phase of carcinogenesis, a property that is chain-length dependent.

DNA adduct formation Carcinogen detoxification Initiation phase blockade

Selenocyanate vs. Thiocyanate: Superior Anti-Proliferative Activity in Breast Cancer Cell Models

Comparative studies of organochalcogenocyanates in breast cancer cell lines demonstrate that selenocyanates (R–SeCN) exhibit substantially higher anti-proliferative activity than their corresponding thiocyanate (R–SCN) analogs, with representative compounds showing IC₅₀ values in the low micromolar range for selenocyanates versus >100 μM or no significant activity for thiocyanates [1]. This class-level differentiation establishes that the selenium atom is not interchangeable with sulfur for biological activity.

Breast cancer Anti-proliferative activity Chalcogen substitution

Hexyl Selenocyanate (CAS 60669-47-8): Evidence-Backed Research Applications Where Quantitative Differentiation Drives Selection


Structure-Activity Relationship (SAR) Studies of Alkyl Chain Length Effects on Chemoprevention

Hexyl selenocyanate serves as an essential reference compound in systematic SAR investigations examining how alkyl chain length modulates chemopreventive efficacy in the aliphatic selenocyanate series. Its position in the C6 slot provides a critical data point for establishing potency trends across the CH₃–(CH₂)ₙ–SeCN homologous series (n = 0 to 6), where direct comparative evidence shows that C5–C7 chain lengths confer maximal tumor inhibitory activity in the DMBA mammary carcinogenesis model [1]. Researchers requiring a complete homologous series for chain-length optimization studies must include the hexyl derivative to properly characterize the potency plateau observed at longer alkyl chains.

Initiation-Phase Carcinogenesis Blockade and DNA Adduct Formation Studies

Studies focused on blocking carcinogen-induced DNA damage during the initiation phase of chemical carcinogenesis benefit specifically from hexyl selenocyanate, as direct comparative evidence demonstrates that longer-chain aliphatic selenocyanates (C5–C7) produce more pronounced reductions in DMBA-DNA adduct formation than shorter-chain homologs [1]. The progressive enhancement in adduct reduction with increasing chain length positions hexyl selenocyanate as a preferred tool compound for investigating mechanisms of initiation-phase blockade, including the modulation of carcinogen activation, detoxification pathways, and DNA repair processes in mammary epithelial cells.

Differentiation of Selenium-Dependent vs. Sulfur-Dependent Biological Activities

Hexyl selenocyanate enables critical comparative investigations where selenium-dependent biological activities must be distinguished from sulfur-dependent mechanisms. As a representative aliphatic selenocyanate, it contributes to the broader class-level evidence demonstrating that selenocyanates exhibit substantially higher anti-proliferative activity than corresponding thiocyanates, with quantitative activity differentials exceeding an order of magnitude [2]. Procurement of the selenocyanate rather than the thiocyanate analog is essential for studies designed to characterize selenium-specific pharmacodynamics, redox modulation, or cellular toxicity mechanisms.

Organoselenium Synthetic Intermediate for Diselenide and Related Derivative Preparation

Hexyl selenocyanate serves as a key synthetic intermediate in the preparation of dihexyl diselenide and related organoselenium derivatives. The established synthetic route involves treatment of hexyl halides with potassium selenocyanate to generate hexyl selenocyanate in situ, followed by alkaline hydrolysis to yield the corresponding diselenide [1]. This application leverages the reactivity of the selenocyanate group as a versatile precursor for accessing a broader range of organoselenium compounds, including selenols and diselenides, which are employed in further biological evaluations and chemical transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hexyl selenocyanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.